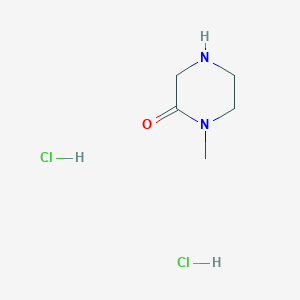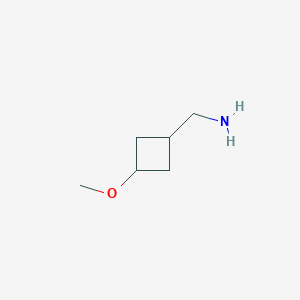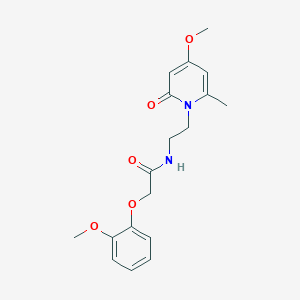![molecular formula C14H15BrN2O3S2 B2984345 3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine CAS No. 2380096-77-3](/img/structure/B2984345.png)
3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as B-973, and it belongs to the class of pyridine derivatives.
Mecanismo De Acción
The mechanism of action of B-973 involves its interaction with the dopamine and norepinephrine transporters. B-973 acts as a reuptake inhibitor, which means that it prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
B-973 has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, attention, and focus. B-973 has also been shown to increase heart rate and blood pressure, which can be beneficial in some cases but can also lead to adverse effects in others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using B-973 in lab experiments is its potency and selectivity. B-973 has been shown to have a high affinity for the dopamine and norepinephrine transporters, making it a potent and selective reuptake inhibitor. However, one of the limitations of using B-973 is its potential for abuse and addiction. Therefore, caution should be taken when using B-973 in lab experiments.
Direcciones Futuras
There are several future directions for the research on B-973. One of the significant areas of research is the development of new drugs based on the structure of B-973. Researchers are also studying the potential of B-973 in the treatment of other neurological disorders such as depression and anxiety. Additionally, researchers are studying the long-term effects of B-973 on the brain and its potential for addiction.
Conclusion:
In conclusion, B-973 is a chemical compound that has shown significant potential in various fields of scientific research. Its potency and selectivity make it an attractive compound for lab experiments, and its potential applications in the treatment of neurological disorders make it a promising compound for drug development. However, caution should be taken when using B-973 due to its potential for abuse and addiction. Further research is needed to fully understand the effects of B-973 on the brain and its potential for long-term use.
Métodos De Síntesis
The synthesis of B-973 involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 3-bromo-4-nitropyridine with 1-(5-methylthiophen-2-yl)sulfonylpyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]nitropyridine. The second step involves the reduction of the nitro group to an amine group using a reducing agent such as sodium dithionite. This reaction results in the formation of B-973.
Aplicaciones Científicas De Investigación
B-973 has shown potential applications in various fields of scientific research. One of the significant areas of research is in the field of neuroscience. B-973 has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders such as attention deficit hyperactivity disorder (ADHD). B-973 has also been studied for its potential as a cognitive enhancer and its effects on memory and learning.
Propiedades
IUPAC Name |
3-bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-10-2-3-14(21-10)22(18,19)17-7-5-11(9-17)20-13-4-6-16-8-12(13)15/h2-4,6,8,11H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTLOTWSKQMHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)

![N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2984267.png)
![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)


![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2984278.png)
![2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B2984279.png)
![N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984282.png)
![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)